Cas no 500024-95-3 (tert-Butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate)

tert-Butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Boc-2-(N-Hydroxycarbamimidoyl)pyrrolidine
- tert-butyl 2-[amino(hydroxyimino)methyl]pyrrolidine-1-carboxylate
- 2-((hydroxyamino)iminomethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
- tert-butyl 2-(amino(hydroxyimino)methyl)pyrrolidine-1-carboxylate
- tert-butyl 2-(n-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
- AKOS015898185
- tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate
- tert-butyl 2-[(Z)-amino(hydroxyimino)methyl]pyrrolidine-1-carboxylate
- EN300-70141
- 500024-95-3
- CS-WAA0141
- AKOS012621401
- SCHEMBL12857951
- tert-butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
- BS-4351
- SCHEMBL26430062
- tert-Butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
-
- MDL: MFCD11975692
- インチ: InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-6-4-5-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12)
- InChIKey: NUMIITGLIZNJIC-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CCCC1C(=N)NO
計算された属性
- 精确分子量: 229.14277
- 同位素质量: 229.143
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 296
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 88.2A^2
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 1.26
- ゆうかいてん: No data available
- Boiling Point: 339 ºC
- フラッシュポイント: 159 ºC
- PSA: 85.65
- じょうきあつ: No data available
tert-Butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 092824-250mg |
1-Boc-2-(N-Hydroxycarbamimidoyl)pyrrolidine |
500024-95-3 | 95% | 250mg |
£151.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105692-1g |
tert-Butyl 2-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate |
500024-95-3 | 95% | 1g |
¥642.00 | 2024-05-11 | |
Enamine | EN300-70141-0.5g |
tert-butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate |
500024-95-3 | 0.5g |
$147.0 | 2023-02-12 | ||
Enamine | EN300-70141-5.0g |
tert-butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate |
500024-95-3 | 5.0g |
$938.0 | 2023-02-12 | ||
ChemScence | CS-WAA0141-1g |
tert-Butyl 2-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate |
500024-95-3 | 1g |
$108.0 | 2022-04-27 | ||
ChemScence | CS-WAA0141-5g |
tert-Butyl 2-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate |
500024-95-3 | 5g |
$323.0 | 2022-04-27 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105692-5g |
tert-Butyl 2-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate |
500024-95-3 | 95% | 5g |
¥2125.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105692-250mg |
tert-Butyl 2-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate |
500024-95-3 | 95% | 250mg |
¥366.00 | 2024-05-11 | |
Fluorochem | 092824-1g |
1-Boc-2-(N-Hydroxycarbamimidoyl)pyrrolidine |
500024-95-3 | 95% | 1g |
£376.00 | 2022-03-01 | |
Chemenu | CM129666-10g |
tert-butyl 2-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate |
500024-95-3 | 95% | 10g |
$*** | 2023-05-30 |
tert-Butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
tert-Butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylateに関する追加情報
Professional Introduction to Tert-Butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate (CAS No. 500024-95-3)
Tert-butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate, identified by its CAS number 500024-95-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its unique structural framework, which includes a pyrrolidine core and a tert-butyl substituent, both of which contribute to its distinct chemical properties and potential biological activities.
The pyrrolidine ring is a six-membered heterocyclic structure containing one nitrogen atom, making it a versatile scaffold in drug design due to its ability to mimic the conformational flexibility of natural amino acids. The presence of the N'-hydroxycarbamimidoyl moiety further enhances the compound's reactivity, allowing for various chemical transformations that can be exploited in synthetic chemistry. The tert-butyl group, on the other hand, provides steric hindrance and electronic modulation, influencing the compound's interactions with biological targets.
In recent years, there has been growing interest in developing novel compounds with potential therapeutic applications. The structural features of Tert-butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate make it an attractive candidate for further investigation in drug discovery. Specifically, the combination of the pyrrolidine and N'-hydroxycarbamimidoyl groups suggests that this compound may exhibit inhibitory activity against certain enzymes or receptors involved in disease pathways.
One of the most compelling aspects of this compound is its potential role in modulating biological processes at the molecular level. The N'-hydroxycarbamimidoyl group is known to participate in hydrogen bonding and other non-covalent interactions, which are critical for binding to biological targets with high specificity. This characteristic makes it particularly useful for designing molecules that can interact with proteins or nucleic acids in a targeted manner.
Recent studies have highlighted the importance of tert-butyl-substituted pyrrolidines in medicinal chemistry due to their ability to enhance metabolic stability and bioavailability. The tert-butyl group not only protects the molecule from rapid degradation but also influences its pharmacokinetic properties, making it a favorable feature for drug candidates. Additionally, the carboxylate functionality at the 1-position of the pyrrolidine ring provides a site for further derivatization, allowing chemists to tailor the compound's properties for specific applications.
The potential applications of Tert-butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate extend beyond traditional pharmaceuticals. Researchers are exploring its use in materials science and agrochemicals, where its unique structural features could contribute to the development of novel materials or crop protection agents. The compound's ability to form stable complexes with other molecules also makes it a valuable tool in chemical biology studies.
In terms of synthetic methodologies, the preparation of Tert-butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate involves multi-step organic synthesis, often requiring precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and protecting group strategies are commonly employed to construct the desired molecular framework. The synthesis process also highlights the compound's complexity and the expertise required to produce it on a scalable basis.
The pharmacological evaluation of this compound is still in its early stages, but preliminary findings suggest that it may have significant therapeutic potential. In vitro assays have shown that derivatives of this class of compounds can interact with target proteins in ways that could lead to new treatments for diseases such as cancer, inflammation, and neurological disorders. Further preclinical studies are needed to validate these findings and determine optimal dosing regimens.
One particularly exciting aspect is the potential for structure-activity relationship (SAR) studies using Tert-butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate as a starting point. By systematically modifying different parts of the molecule, researchers can gain insights into how specific structural features influence biological activity. This approach is crucial for optimizing drug candidates and improving their efficacy while minimizing side effects.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques allow researchers to predict how Tert-butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate will interact with biological targets at an atomic level. These predictions can guide experimental design and help identify promising derivatives for further testing. Additionally, computational methods can be used to assess drug-like properties such as solubility, permeability, and metabolic stability.
The future prospects for Tert-butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate are bright, with ongoing research expected to uncover new applications and therapeutic uses. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing complex diseases. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in realizing this potential.
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